molecular formula C12H16N2O2S B1476385 1-(5-(4-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one CAS No. 2098122-60-0

1-(5-(4-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one

Cat. No.: B1476385
CAS No.: 2098122-60-0
M. Wt: 252.33 g/mol
InChI Key: QMHDFAKGBUDACB-UHFFFAOYSA-N
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Description

1-(5-(4-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one is a complex organic compound that features a thiophene ring substituted with an aminopiperidine and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with piperidine derivatives under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(5-(4-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-(4-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-(4-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The aminopiperidine moiety may interact with biological receptors or enzymes, modulating their activity. The thiophene ring can enhance the compound’s stability and facilitate its binding to target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • 1-(5-(4-Aminopiperidine-1-carbonyl)thiophen-2-yl)propan-1-one
  • 1-(5-(4-Aminopiperidine-1-carbonyl)thiophen-2-yl)butan-1-one

Uniqueness: 1-(5-(4-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays.

Properties

IUPAC Name

1-[5-(4-aminopiperidine-1-carbonyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-8(15)10-2-3-11(17-10)12(16)14-6-4-9(13)5-7-14/h2-3,9H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHDFAKGBUDACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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